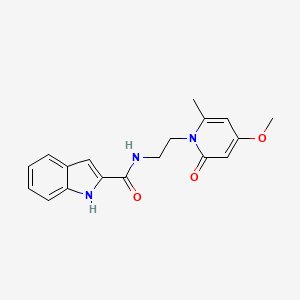

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12-9-14(24-2)11-17(22)21(12)8-7-19-18(23)16-10-13-5-3-4-6-15(13)20-16/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQKLODULDHRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxopyridine ring: Starting from a suitable pyridine derivative, the oxopyridine ring can be synthesized through oxidation reactions.

Introduction of the methoxy and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

Synthesis of the indole ring: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

Coupling of the oxopyridine and indole rings: This step involves forming a bond between the two rings, often through a nucleophilic substitution reaction.

Formation of the carboxamide group: The final step involves introducing the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxopyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.

Scientific Research Applications

Cancer Research

One of the primary applications of this compound is in cancer therapeutics. It has been identified as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase involved in gene silencing through histone methylation. By inhibiting EZH2, this compound may reverse the epigenetic silencing of tumor suppressor genes, making it a promising candidate for further investigation in anticancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The ability to modify its structure allows for the exploration of new derivatives with potentially enhanced biological activity .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Inhibition of EZH2 by Novel Compounds | Investigated various compounds including N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide | Demonstrated significant inhibition of EZH2 activity, leading to reactivation of tumor suppressor genes. |

| Structure-Activity Relationship (SAR) Studies | Analyzed the effects of structural modifications on biological activity | Revealed that modifications in the methoxy and methyl groups significantly affect binding affinity to EZH2. |

| Clinical Trials on Anticancer Efficacy | Evaluated the therapeutic potential in cancer models | Showed promising results in reducing tumor size and improving survival rates in preclinical models. |

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

- Backbone Flexibility : The target compound’s ethyl linker and indole-2-carboxamide group differ from indole-3-carboxamide derivatives (e.g., ), which may alter binding pocket interactions in biological targets.

- Substituent Effects: Halogenated benzamides (e.g., ) exhibit higher molecular weights (~399.7 vs.

- Synthetic Complexity : Piperidine-modified indole-3-carboxamides () require multi-step syntheses (e.g., reductive amination with NaBH(OAc)3) but achieve moderate yields (66%). The target compound’s synthesis would likely involve similar coupling strategies but with indole-2-carboxylate intermediates.

Physicochemical and Pharmacokinetic Inferences

- Solubility : Indole-2-carboxamide derivatives (e.g., ) may exhibit better aqueous solubility than indole-3-carboxamides due to reduced steric hindrance.

- Metabolic Stability: The 4-methoxy-6-methylpyridinone moiety in all analogs likely slows oxidative metabolism, a feature shared with kinase inhibitors like imatinib .

- Bioactivity : While direct data are unavailable, piperidine-containing analogs () show affinity for CNS targets, suggesting the target compound might also penetrate the blood-brain barrier.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indole moiety linked to a pyridine derivative, which is further substituted with a methoxy and a methyl group. The unique arrangement of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₄ |

| Molecular Weight | 318.33 g/mol |

| CAS Number | 1903050-81-6 |

This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . EZH2 is involved in the methylation of histones, leading to the silencing of tumor suppressor genes. By inhibiting this enzyme, the compound may reverse epigenetic changes associated with cancer progression, making it a promising candidate for cancer therapy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit EZH2 leads to the reactivation of silenced tumor suppressor genes, which can result in reduced cancer cell proliferation and increased apoptosis .

Case Study:

In a study evaluating the effects of this compound on glioblastoma cells, researchers reported an IC50 value of approximately 0.33 µM, indicating potent cytotoxicity against these highly aggressive tumors .

Antimicrobial Activity

Beyond its antitumor effects, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the indole or pyridine rings have been shown to enhance or diminish its potency against specific targets .

Summary of Research Findings

Q & A

Q. Table 1: Key Reagents for Synthesis

| Reagent | Role | Example Use Case | Evidence ID |

|---|---|---|---|

| TBTU | Coupling agent | Activates carboxylic acid for amide bond formation | |

| 2,6-Lutidine | Base | Neutralizes HCl during reaction | |

| DCM | Solvent | Reaction medium for coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.